molecular formula C17H18N2O4S B4841173 N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide

N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide

Cat. No. B4841173
M. Wt: 346.4 g/mol
InChI Key: YUGNADHEMXYOJR-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide, commonly known as ABMSH, is a chemical compound with potential applications in scientific research. ABMSH is a hydrazone derivative that exhibits various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of ABMSH is not well understood. However, it is believed that ABMSH acts as a ROS scavenger, reacting with ROS and preventing them from damaging cellular components. ABMSH may also modulate cellular signaling pathways by interacting with specific proteins or enzymes.
Biochemical and Physiological Effects:
ABMSH exhibits various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. ABMSH has been shown to protect cells from oxidative stress-induced damage and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

ABMSH has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits low toxicity in vitro. ABMSH is also a fluorescent probe, making it a useful tool for imaging studies. However, ABMSH has some limitations. It is not very stable in solution, and it can be difficult to work with due to its tendency to form aggregates.

Future Directions

There are several potential future directions for research involving ABMSH. One area of interest is the development of new fluorescent probes based on ABMSH. Another area of interest is the investigation of the effects of ABMSH on specific cellular signaling pathways. Additionally, the potential anti-cancer activity of ABMSH warrants further investigation, including in vivo studies.

Scientific Research Applications

ABMSH has been used in various scientific studies to investigate different biological processes. For example, ABMSH has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ABMSH has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of ROS in disease progression.

properties

IUPAC Name

4-methoxy-N-[(Z)-(4-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-12-23-16-6-4-14(5-7-16)13-18-19-24(20,21)17-10-8-15(22-2)9-11-17/h3-11,13,19H,1,12H2,2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNADHEMXYOJR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.